molecular formula C9H21NO2 B14686856 2-Propyl-2-diethylaminomethyl-1,3-propanediol CAS No. 25451-07-4

2-Propyl-2-diethylaminomethyl-1,3-propanediol

Cat. No.: B14686856
CAS No.: 25451-07-4
M. Wt: 175.27 g/mol
InChI Key: FGNBZUSQEHJNQG-UHFFFAOYSA-N
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Description

2-Propyl-2-diethylaminomethyl-1,3-propanediol is an organic compound with a complex structure that includes both amine and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-2-diethylaminomethyl-1,3-propanediol typically involves multi-step organic reactions. One common method includes the reaction of 2-propyl-1,3-propanediol with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced reactors and automation in the process helps in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2-diethylaminomethyl-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-Propyl-2-diethylaminomethyl-1,3-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyl-2-diethylaminomethyl-1,3-propanediol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: A simpler diol with similar chemical properties but lacking the amine group.

    3-Chloro-1,2-propanediol: A compound with a similar backbone but different functional groups, leading to distinct reactivity.

    2-Amino-2-methyl-1,3-propanediol: Another compound with both amine and diol groups, but with different substituents.

Uniqueness

2-Propyl-2-diethylaminomethyl-1,3-propanediol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

25451-07-4

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-2-propylpropane-1,3-diol

InChI

InChI=1S/C9H21NO2/c1-4-5-9(7-11,8-12)6-10(2)3/h11-12H,4-8H2,1-3H3

InChI Key

FGNBZUSQEHJNQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN(C)C)(CO)CO

Origin of Product

United States

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